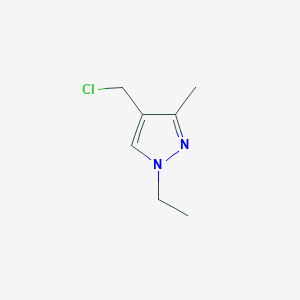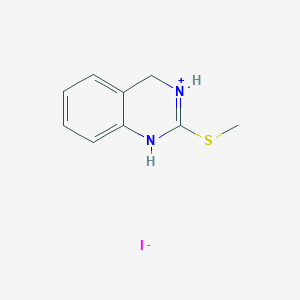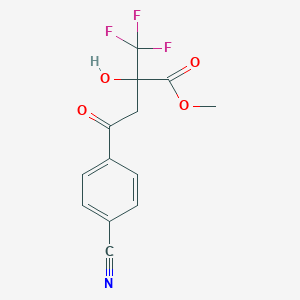
Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound characterized by the presence of a cyanophenyl group, a hydroxy group, a trifluoromethyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) at room temperature . This reaction forms an intermediate which is further reacted with trifluoromethyl ketone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate: Similar in structure but lacks the trifluoromethyl group.
4-(4-Cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
The presence of the trifluoromethyl group in Methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C13H10F3NO4 |
|---|---|
Peso molecular |
301.22 g/mol |
Nombre IUPAC |
methyl 4-(4-cyanophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H10F3NO4/c1-21-11(19)12(20,13(14,15)16)6-10(18)9-4-2-8(7-17)3-5-9/h2-5,20H,6H2,1H3 |
Clave InChI |
WEZDSUIXGDQZIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(=O)C1=CC=C(C=C1)C#N)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


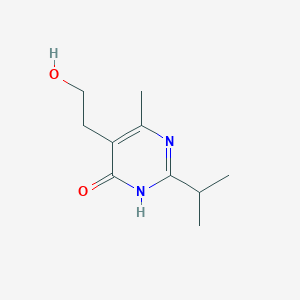
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
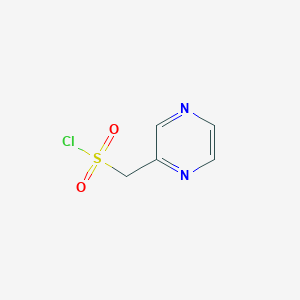
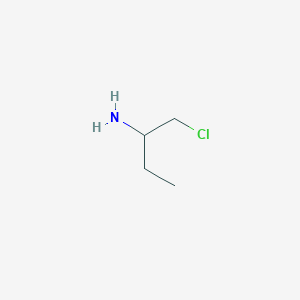
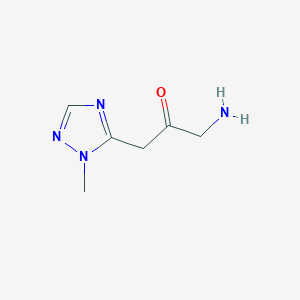
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


